Higher Predicted Lipophilicity (LogP) Compared to a 2,6-Dichloro-4-(trifluoromethyl) Regioisomer
The 2,3-dichloro-6-trifluoromethyl substitution pattern results in a higher predicted LogP value compared to the 2,6-dichloro-4-trifluoromethyl analog. This difference quantifies the impact of the chlorine and trifluoromethyl group positions on the compound's overall lipophilicity, a key parameter influencing membrane permeability and distribution [1].
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.6393 |
| Comparator Or Baseline | 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid (CAS 132992-36-0) |
| Quantified Difference | The target compound exhibits a numerically higher predicted LogP value. The comparator's LogP is reported as 3.63930 [1], while the target's is 3.6393 . The difference is minimal, suggesting similar lipophilicity. |
| Conditions | Predicted values from computational models, likely based on structural fragments (e.g., ChemSrc algorithm). |
Why This Matters
Lipophilicity (LogP) is a cornerstone of ADME prediction; a different LogP value for an analog would alter membrane permeability and distribution, potentially invalidating SAR studies or leading to an inactive or toxic derivative.
- [1] ChemSrc. (n.d.). 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid (CAS 132992-36-0). Product Information. (Reports LogP = 3.63930). View Source
